molecular formula C20H24ClN5O2 B2806937 3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-49-4

3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2806937
CAS No.: 876151-49-4
M. Wt: 401.9
InChI Key: XAXJKYVUHIXDPD-UHFFFAOYSA-N
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Description

3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.
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Scientific Research Applications

Potential Treatment of Neurodegenerative Diseases

A study by Koch et al. (2013) suggests that tetrahydropyrimido[2,1-f]purinediones, which share structural similarities with 3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, may have applications in treating neurodegenerative diseases. These compounds interact with adenosine receptors and inhibit monoamine oxidases, which are drug targets for conditions like Parkinson's and Alzheimer's disease (Koch et al., 2013).

Synthesis of Related Compounds

Research by Hesek and Rybár (1994) involved the synthesis of [f]-fused purine-2,6-diones, which are structurally related to the compound . This study contributes to the understanding of synthetic pathways that can be used to produce compounds with potential medicinal applications (Hesek & Rybár, 1994).

Investigation of Reaction with Glycerol Epichlorohydrin

Kremzer et al. (1981) investigated the reaction of similar compounds with glycerol epichlorohydrin, leading to the formation of various derivatives. This study aids in understanding the chemical behavior and potential applications of such compounds (Kremzer et al., 1981).

Multitarget Drugs for Neurodegenerative Diseases

Brunschweiger et al. (2014) focused on derivatives of tetrahydropyrazino[2,1-f]purinediones as multitarget drugs for neurodegenerative diseases. These compounds, similar to this compound, were evaluated for their interactions with adenosine receptors and monoamine oxidases (Brunschweiger et al., 2014).

Development of Dual-Target Directed Ligands

A study by Załuski et al. (2019) involved the synthesis of N9-Benzyl-substituted imidazo-, pyrimido- and 1,3-diazepino[2,1-f]purinediones, which like the compound , targeted both A2A adenosine receptors and monoamine oxidase B. This research provides insight into the development of dual-target drugs for neurological conditions (Załuski et al., 2019).

Affinity for Serotonin Receptors and Pharmacological Evaluation

Chłoń-Rzepa et al. (2013) evaluated purine-2,6-dione derivatives, similar to the compound , for their affinity to serotonin receptors and potential psychotropic activity. This research aids in understanding the therapeutic potential of such compounds in treating psychological disorders (Chłoń-Rzepa et al., 2013).

Adenosine Receptors Affinity and Binding Modes Study

Szymańska et al. (2016) examined the affinities of pyrimido- and pyrazinoxanthines for adenosine receptors. Their findings contribute to understanding how similar compounds interact with these receptors, which is relevant to the application of this compound (Szymańska et al., 2016).

Antidepressant and Anxiolytic-like Activity Assessment

Jurczyk et al. (2004) synthesized and evaluated pyrimido[2,1-f]purine-2,4-dione derivatives, revealing their potential as antidepressant and anxiolytic agents. This research is relevant to the potential applications of similar compounds in mental health treatments (Jurczyk et al., 2004).

Properties

IUPAC Name

3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2/c1-4-5-10-24-18(27)16-17(23(3)20(24)28)22-19-25(11-13(2)12-26(16)19)15-8-6-14(21)7-9-15/h6-9,13H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXJKYVUHIXDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)Cl)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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